molecular formula C26H22O2 B1666686 Benzopinacol CAS No. 464-72-2

Benzopinacol

Cat. No. B1666686
CAS RN: 464-72-2
M. Wt: 366.4 g/mol
InChI Key: MFEWNFVBWPABCX-UHFFFAOYSA-N
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Description

Benzopinacol is a catalyst of the formation of unsaturated polyesters. It is also used as an initiator of polymerisation by free radicals and as an organic synthesis intermediate .


Synthesis Analysis

Benzopinacol is synthesized from benzophenone by photoreduction in green chemistry . The reaction involves the abstraction of hydrogen from isopropanol by photoexcited benzophenone, yielding benzopinacol and acetone .


Molecular Structure Analysis

The molecular formula of Benzopinacol is C26H22O2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Benzopinacol undergoes photoreduction of benzophenone in 2-propanol. Hydrogen abstraction by photoexcited benzophenone from 2-propanol yields benzopinacol and acetone as stable products .

Scientific Research Applications

Green Chemistry and Solvent Replacement

Green chemistry promotes reducing risks to humans and the environment. Benzopinacol, synthesized from benzophenone, is employed in green chemistry, specifically in the photoreduction of benzophenone using ethanol as an alternative solvent. This process, a free radical reaction, is crucial for the synthesis of unsaturated polyesters, serving as an organic synthesis intermediate and initiator of polymerization by free radicals. Spectroscopic techniques like IR and NMR characterize Benzopinacol (Verma, 2017).

Advanced Organic Synthesis

Benzopinacol demonstrates unique capabilities in organic synthesis. For example, its reaction with non-ionic bases like butyllithium and phosphazene P4 forms ketyl radical anions. This high-efficiency conversion is used for a controlled release of ketyl radicals, crucial in reductive coupling processes (Zalibera, Nesvadba, & Gescheidt, 2013).

Photochemistry and Catalysis

In photochemistry, benzopinacol plays a vital role. The reduction of benzophenone by SmI2 yields benzopinacol, and the addition of proton donors influences the product distribution of this reaction, indicating the critical role of benzopinacol in photochemical processes (Kleiner, Tarnopolsky, & Hoz, 2005).

Pinacol-Pinacolone Rearrangement

Benzopinacol is also significant in the pinacol-pinacolone rearrangement, a key reaction in organic chemistry. When treated with catalysts, benzopinacol yields pinacolones, demonstrating its utility in various synthetic applications (Sanabia & Carrión, 1993).

Photolysis and Thermolysis

Benzopinacol's role extends to thermolysis and photolysis studies. Its decomposition results in products like benzhydryl esters and benzophenone, showcasing its behavior under different conditions and its importance in the study of reaction mechanisms (Shirafuji, Yamamoto, & Nozaki, 1972).

Photoinduced Electron Transfer

Benzopinacol is a key player in photoinduced electron transfer processes. Its interaction with quinones leads to oxidative cleavage via electron transfer, demonstrating its importance in understanding electron-transfer mechanisms (Perrier, Sankararaman, & Kochi, 1993).

Novel Synthesis Applications

Innovative synthesis methods like the production of icosadeuterio-benzopinacol via photo-reductive dimerization have been developed, showcasing the versatility of benzopinacol in synthetic chemistry (Adjibodéa, Kasséhin, Gbaguidi, & Poupaert, 2020).

Atomic Force Microscopy Applications

Benzopinacol is used in studies involving atomic force microscopy, especially in solid-state chemical reactions. This reveals its utility in understanding chemical mechanisms at a microscopic level (Kaupp, Haak, & Toda, 1995).

Intermediary in Free Radical Reactions

Benzopinacol is effective as a mediator in intermolecular free radical reactions, demonstrating its role in radical-based synthetic processes (Hart, Krishnamurthy, Pook, & Seely, 1993).

Skin Absorption Studies

Though not directly involving benzopinacol, its precursor benzophenone's absorption across human skin has been studied, indicating the broader impact of related compounds in dermatological research (Jiang, Roberts, Collins, & Benson, 1999).

Safety And Hazards

Benzopinacol should be handled with care. Avoid contact with skin and eyes, ingestion, and inhalation. If swallowed, seek immediate medical assistance. Wash thoroughly after handling .

properties

IUPAC Name

1,1,2,2-tetraphenylethane-1,2-diol
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InChI

InChI=1S/C26H22O2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27-28H
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InChI Key

MFEWNFVBWPABCX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
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Molecular Formula

C26H22O2
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DSSTOX Substance ID

DTXSID2060048
Record name 1,2-Ethanediol, 1,1,2,2-tetraphenyl-
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Molecular Weight

366.4 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS]
Record name Benzopinacol
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Product Name

Benzopinacol

CAS RN

464-72-2
Record name Benzopinacol
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Synthesis routes and methods

Procedure details

Ethyl red (2.0 mg), 1,1'-diethyl-2,4'-cyanine iodide, was dissolved in 2.0 ml. of acetone/2-methoxyethanol. Then, 50 mg of 4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol was added. The solution was mixed with 1.0 ml of 20 percent polysulfonamide polymer solution (acetone/2-methoxyethanol (1:1)). The solution was mixed and coated on poly(ethylene terephthalate) film base at a wet thickness of 0.098 mm. It was allowed to dry at 49° C. for 15 minutes. The dye in the film had λ max at 565 nm, and at 530 nm, the optical density was 1.8 and 0.93, respectively. The film was heated at 160° C. for 10 seconds. The optical density of the heated film was 0.20 at λ=565 and 0.18 at 530 nm. The reduction in the dye density was 89 percent and 81 percent, at the two wavelengths. The same results were obtained after the film had been held in storage at room temperature for 6 months.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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